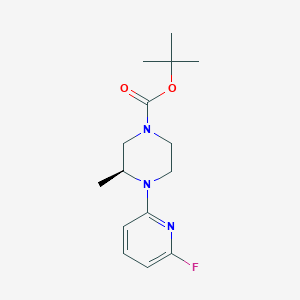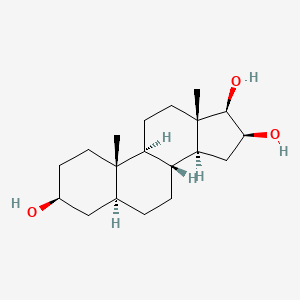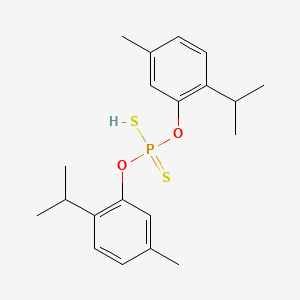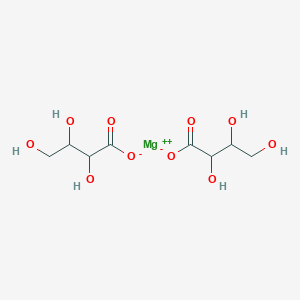
Magnesium;2,3,4-trihydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has the molecular formula C8H14MgO10 and a molar mass of 294.495 g/mol . It is known for its potential benefits in enhancing cognitive functions and is often used in dietary supplements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;2,3,4-trihydroxybutanoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with L-threonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the complete dissolution of magnesium salts.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium sources and L-threonic acid. The reaction is carried out in large reactors with precise temperature and pH control to maximize yield and purity. The final product is then filtered, dried, and packaged under inert conditions to prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2,3,4-trihydroxybutanoate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Complexation Reactions: These reactions typically involve the use of chelating agents or ligands that can form stable complexes with magnesium ions.
Oxidation and Reduction: Standard oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation reactions with chelating agents can result in stable magnesium complexes, while oxidation reactions may yield oxidized derivatives of L-threonic acid .
Applications De Recherche Scientifique
Magnesium;2,3,4-trihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and as a standard for analytical methods.
Biology: Studied for its role in cellular magnesium transport and its effects on enzyme activities.
Medicine: Investigated for its potential neuroprotective effects and its ability to enhance cognitive functions.
Mécanisme D'action
Magnesium;2,3,4-trihydroxybutanoate exerts its effects primarily through the regulation of magnesium levels in the body. Magnesium is a crucial cofactor for many enzymatic reactions and plays a vital role in cellular processes. This compound enhances magnesium absorption and transport across cell membranes, thereby increasing intracellular magnesium levels. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in synaptic plasticity and cognitive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Glycinate: A magnesium salt of glycine, known for its high bioavailability and gentle effect on the stomach.
Magnesium Citrate: A magnesium salt of citric acid, commonly used as a laxative and dietary supplement.
Magnesium Oxide: A magnesium compound with high magnesium content but lower bioavailability compared to organic salts.
Uniqueness
Magnesium;2,3,4-trihydroxybutanoate is unique due to its high bioavailability and its specific effects on cognitive functions. Unlike other magnesium compounds, it can cross the blood-brain barrier, making it particularly effective for neurological applications .
Propriétés
Formule moléculaire |
C8H14MgO10 |
|---|---|
Poids moléculaire |
294.50 g/mol |
Nom IUPAC |
magnesium;2,3,4-trihydroxybutanoate |
InChI |
InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2 |
Clé InChI |
YVJOHOWNFPQSPP-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





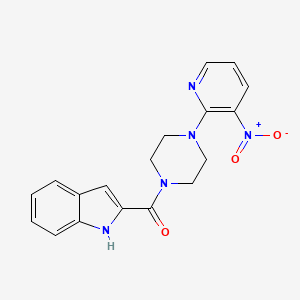

![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
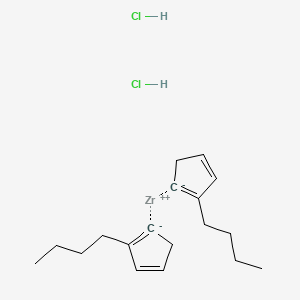

![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)


